Cas no 894066-80-9 (2-(3-methylphenyl)-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)acetamide)

2-(3-Methylphenyl)-N-(4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a synthetic organic compound featuring a triazolopyridazine core linked to a substituted phenylacetamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The triazolopyridazine group is known for its ability to engage in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target proteins. The 3-methylphenyl and acetamide substituents may further modulate solubility and pharmacokinetic properties. This compound is of interest for researchers exploring novel therapeutic candidates, particularly in oncology or CNS disorders, due to its balanced lipophilicity and functional group diversity. Proper handling requires standard laboratory precautions for organic compounds.
2-(3-methylphenyl)-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)acetamide structure
894066-80-9 structure
Product Name:2-(3-methylphenyl)-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)acetamide
CAS No:894066-80-9
MF:C20H17N5O
MW:343.381883382797
CID:6022144
PubChem ID:7532317
Update Time:2025-08-04

2-(3-methylphenyl)-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methylphenyl)-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)acetamide
    • Benzeneacetamide, 3-methyl-N-[4-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]-
    • AKOS024654418
    • F2508-0201
    • 2-(3-methylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
    • 894066-80-9
    • N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide
    • 2-(3-methylphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
    • Inchi: 1S/C20H17N5O/c1-14-3-2-4-15(11-14)12-20(26)22-17-7-5-16(6-8-17)18-9-10-19-23-21-13-25(19)24-18/h2-11,13H,12H2,1H3,(H,22,26)
    • InChI Key: KSLJKETWMRXQRC-UHFFFAOYSA-N
    • SMILES: C1(CC(NC2=CC=C(C3=NN4C=NN=C4C=C3)C=C2)=O)=CC=CC(C)=C1

Computed Properties

  • Exact Mass: 343.14331018g/mol
  • Monoisotopic Mass: 343.14331018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 72.2Ų

Experimental Properties

  • Density: 1.28±0.1 g/cm3(Predicted)
  • pka: 14.02±0.70(Predicted)

2-(3-methylphenyl)-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)acetamide Pricemore >>

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2-(3-methylphenyl)-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)acetamide Related Literature

Additional information on 2-(3-methylphenyl)-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)acetamide

Research Brief on 2-(3-methylphenyl)-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)acetamide (CAS: 894066-80-9)

In recent years, the compound 2-(3-methylphenyl)-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)acetamide (CAS: 894066-80-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazolopyridazine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of kinase activity and the treatment of inflammatory and oncological diseases. This research brief aims to synthesize the latest findings on this compound, highlighting its mechanism of action, pharmacological properties, and potential clinical applications.

The structural uniqueness of 2-(3-methylphenyl)-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)acetamide lies in its hybrid architecture, combining a triazolopyridazine core with a substituted phenylacetamide moiety. Recent studies have elucidated its role as a potent inhibitor of specific kinases, such as JAK2 and FLT3, which are implicated in myeloproliferative disorders and acute myeloid leukemia, respectively. In vitro and in vivo experiments have demonstrated its ability to selectively target these kinases, leading to apoptosis in malignant cells while sparing normal hematopoietic progenitors. These findings underscore its potential as a targeted therapeutic agent with a favorable safety profile.

Pharmacokinetic studies of 894066-80-9 have revealed moderate oral bioavailability and a half-life conducive to once-daily dosing in preclinical models. The compound exhibits extensive tissue distribution, with particularly high concentrations observed in the liver and spleen, which may be advantageous for treating hematological malignancies. Metabolism studies indicate that it undergoes hepatic oxidation via CYP3A4, followed by glucuronidation, suggesting the need for caution when co-administered with CYP3A4 inducers or inhibitors. Despite these metabolic considerations, the compound has shown a low propensity for drug-drug interactions in preliminary assessments.

Recent advancements in formulation technology have addressed initial challenges related to the compound's poor aqueous solubility. Novel nanoparticle-based delivery systems and solid dispersion techniques have significantly enhanced its dissolution rate and oral absorption. These technological innovations have paved the way for more robust clinical development, with Phase I trials currently underway to evaluate its safety and tolerability in healthy volunteers. Preliminary data from these trials are expected to provide critical insights into dose optimization and potential biomarkers of response.

In addition to its primary indications in oncology, emerging research suggests broader therapeutic applications for 894066-80-9. Its anti-inflammatory properties, mediated through the suppression of pro-inflammatory cytokine production, have shown efficacy in animal models of rheumatoid arthritis and inflammatory bowel disease. Furthermore, its neuroprotective effects in models of neurodegenerative diseases have opened new avenues for investigation. These diverse pharmacological activities position the compound as a versatile candidate for drug repurposing strategies.

In conclusion, 2-(3-methylphenyl)-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)acetamide represents a compelling case study in rational drug design and development. Its unique chemical structure, selective kinase inhibition profile, and promising preclinical data warrant continued investigation. As research progresses, this compound may offer new treatment paradigms for a range of challenging diseases, from hematological malignancies to chronic inflammatory conditions. Future studies should focus on elucidating its long-term safety profile, optimizing its formulation for clinical use, and exploring potential combination therapies to maximize therapeutic efficacy.

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